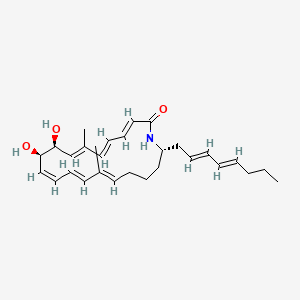
16,17-Dihydroheronamide C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
16,17-Dihydroheronamide C is a synthetic derivative of heronamide C, a polyene macrolactam known for its biological activity. This compound has been designed to study the mode of action of heronamide C and its analogs. It is particularly noted for its antifungal properties and its ability to bind to cell membrane components .
准备方法
The synthesis of 16,17-Dihydroheronamide C involves a highly modular strategy that includes Suzuki coupling and borylcupration/protonation of internal alkynes . The synthetic route is designed to be flexible, allowing for the incorporation of various functional groups. The reaction conditions typically involve the use of palladium catalysts and boronate esters under controlled temperatures and pressures .
化学反应分析
16,17-Dihydroheronamide C undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
科学研究应用
16,17-Dihydroheronamide C has a wide range of scientific research applications:
Chemistry: It is used as a probe to study the mode of action of polyene macrolactams.
Biology: The compound is employed in studies involving cell membrane interactions and chiral recognition.
Medicine: Its antifungal properties make it a candidate for developing new antifungal agents.
作用机制
The mechanism of action of 16,17-Dihydroheronamide C involves its binding to cell membrane components, particularly lipids with saturated hydrocarbon chains. This binding disrupts the membrane structure, leading to cell growth inhibition and morphological changes. The compound’s activity is highly dependent on the presence of the C16-C17 double bond, which is crucial for its biological effects .
相似化合物的比较
16,17-Dihydroheronamide C is compared with other similar compounds such as heronamide C, 8-deoxyheronamide C, and ent-heronamide C. These compounds share a similar macrolactam structure but differ in their functional groups and biological activities. For instance, heronamide C and 8-deoxyheronamide C also exhibit antifungal properties, but their mode of action and efficacy can vary. The unique aspect of this compound is its specific interaction with cell membrane components, which sets it apart from its analogs .
属性
分子式 |
C29H41NO3 |
|---|---|
分子量 |
451.6 g/mol |
IUPAC 名称 |
(3E,5E,7E,9S,10R,11Z,13E,15E,20S)-9,10-dihydroxy-7,15-dimethyl-20-[(2E,4E)-octa-2,4-dienyl]-1-azacycloicosa-3,5,7,11,13,15-hexaen-2-one |
InChI |
InChI=1S/C29H41NO3/c1-4-5-6-7-8-9-19-26-20-13-10-16-24(2)17-11-14-21-27(31)28(32)23-25(3)18-12-15-22-29(33)30-26/h6-9,11-12,14-18,21-23,26-28,31-32H,4-5,10,13,19-20H2,1-3H3,(H,30,33)/b7-6+,9-8+,17-11+,18-12+,21-14-,22-15+,24-16+,25-23+/t26-,27-,28+/m1/s1 |
InChI 键 |
SAMBOMHOYJPACQ-IXCISVSSSA-N |
手性 SMILES |
CCC/C=C/C=C/C[C@@H]1CCC/C=C(/C=C/C=C\[C@H]([C@H](/C=C(/C=C/C=C/C(=O)N1)\C)O)O)\C |
规范 SMILES |
CCCC=CC=CCC1CCCC=C(C=CC=CC(C(C=C(C=CC=CC(=O)N1)C)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















